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molecular formula C9H8BrNOS B8700626 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile

Cat. No. B8700626
M. Wt: 258.14 g/mol
InChI Key: RQOKCCIIZAFMPK-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

Addition of 4-bromo-2-thiophenecarboxaldehyde 63 ((Aldrich, Wis.)) (1.0 g, 5.23 mmol) to a solution of t-BuOK (1 M in THF, 5.23 mL, 5.23 mmol) at 0° C. was followed immediately by the addition of 4-chloro-butyronitrile (0.51 mL, 5.3 mmol). After 3 h, the reaction mixture was allowed to warm to the room temperature and saturated, aqueous NH4Cl solution was then added. The crude reaction mixture was then separated and the aqueous fraction extracted twice with EtOAc. The combined EtOAc extracts were dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel column chromatography (eluent: 10% to 20% gradient of EtOAc in hexane) afforded trans-86 (0.3 g) as an yellow liquid. 1H NMR (400 MHz, d6-DMSO) δ: 7.68 (d, J=1.5 Hz, 1H), 7.19 (dd, J=1.0 Hz and 1.5 Hz, 1H), 5.26 (d, J=7.0 Hz, 1H), 4.04 (m, 1H), 3.96 (m, 1H), 3.44 (m, 1H), 2.41 (m, 1H), 2.29 (m, 1H). MS (EI) m/z [(M+H)+(79Br)] 258 and [(M+H)+(81Br)] 260.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.CC([O-])(C)C.[K+].Cl[CH2:16][CH2:17][CH2:18][C:19]#[N:20].[NH4+].[Cl-]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]2[CH:18]([C:19]#[N:20])[CH2:17][CH2:16][O:8]2)[S:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
5.23 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
ClCCCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (eluent: 10% to 20% gradient of EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
afforded trans-86 (0.3 g) as an yellow liquid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C(SC1)C1OCCC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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